molecular formula C12H21NO3S B1395840 3-Acetylsulfanyl-1-Boc-piperidine CAS No. 1017798-33-2

3-Acetylsulfanyl-1-Boc-piperidine

Cat. No. B1395840
Key on ui cas rn: 1017798-33-2
M. Wt: 259.37 g/mol
InChI Key: LGDAYHSPCJKPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08624033B2

Procedure details

200 g of N-BOC-3(R,S)-acetylthio-piperidine are placed in a 10 l reactor with 3.4 l of methanol in an inert atmosphere. To this solution 42 g of sodium methoxide in methanol is added over a period of 15 min. After additional stirring 170 ml of 5 n HCl are added, bringing the pH-value to 2.6-3. The solution is concentrated at an evaporator. The resulting biphasic mixture is taken up with 1.7 l of methyl tert.-butyl ether (MTBE) and 1.7 l of water. After shaking, separation of the aqueous phase and washing the MTBE phase is isolated and evaporated, yielding 170 g of an oil.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3.4 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
5
Quantity
170 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([S:14]C(=O)C)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C[O-].[Na+].Cl>CO>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([SH:14])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)SC(C)=O
Name
Quantity
3.4 L
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
42 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
5
Quantity
170 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated at an evaporator
CUSTOM
Type
CUSTOM
Details
separation of the aqueous phase
WASH
Type
WASH
Details
washing the MTBE phase
CUSTOM
Type
CUSTOM
Details
is isolated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)S
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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